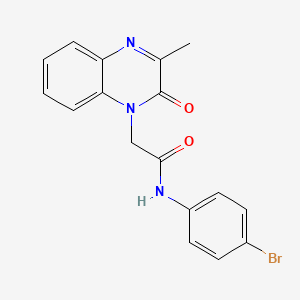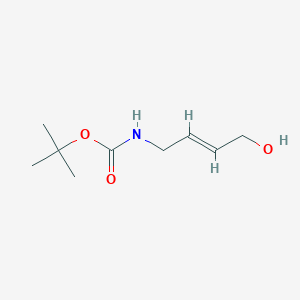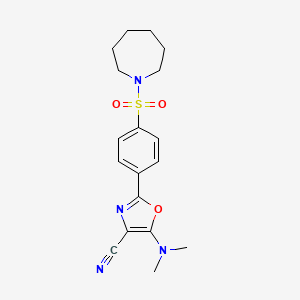
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation TKIs, such as erlotinib and gefitinib. AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a valuable addition to the arsenal of cancer therapeutics.
Mécanisme D'action
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting EGFR signaling, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile induces apoptosis (cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been shown to have a favorable safety profile, with minimal side effects compared to other TKIs. The drug is well-tolerated by patients, and its pharmacokinetics have been extensively studied. 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has a half-life of approximately 25 hours and is metabolized by the liver. The drug has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for mutant EGFR. The drug is also available in both in vitro and in vivo formulations, making it suitable for a wide range of studies. However, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile's irreversible binding to EGFR can pose challenges in certain experiments, as it may interfere with downstream signaling pathways that are not directly related to EGFR.
Orientations Futures
There are several future directions for research on 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, including:
1. Combination therapies: 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown promising results in combination with other drugs, such as immune checkpoint inhibitors. Further studies are needed to determine the optimal combinations and dosages for maximum efficacy.
2. Resistance mechanisms: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown activity against tumors that have developed resistance to first-generation TKIs, some patients still develop resistance to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research.
3. Biomarkers: Identifying biomarkers that can predict response to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile would help clinicians select the most appropriate patients for treatment. Several potential biomarkers, such as T790M mutation status and EGFR copy number, are currently being investigated.
4. Other cancer types: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is currently approved for NSCLC, its unique mechanism of action may make it a potential treatment option for other cancer types. Further studies are needed to determine its efficacy in other cancers.
In conclusion, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a promising third-generation TKI that has shown significant activity against NSCLC tumors with EGFR mutations. Its unique mechanism of action and favorable safety profile make it a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its potential and optimize its use in the clinic.
Méthodes De Synthèse
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves several steps, including the preparation of the starting material, 2-chloro-5-nitrobenzoic acid, and the subsequent coupling reaction with 1-azepanamine. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and nitrile formation, to yield the final product, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. The drug has shown significant activity against tumors that have developed resistance to first-generation TKIs, making it a promising therapeutic option for patients with advanced NSCLC. In addition, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been tested in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its anti-tumor effects.
Propriétés
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQNBTUWFJHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
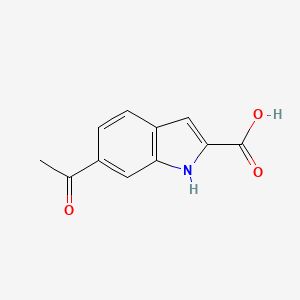
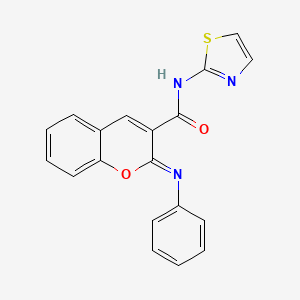
![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
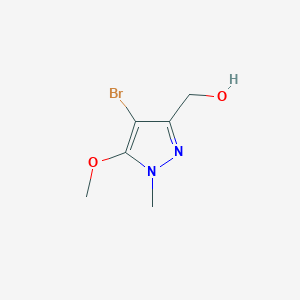
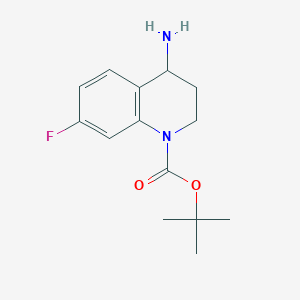

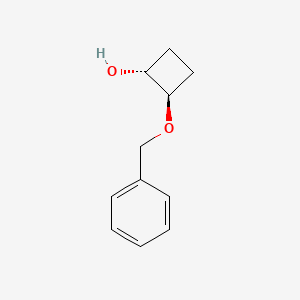
![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)
